![molecular formula C21H19N3O B2964312 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide CAS No. 1787914-26-4](/img/structure/B2964312.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide
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Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine group, which is a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring . This compound also contains a naphthyl group (derived from naphthalene) and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a pyrrolo[2,3-b]pyridine derivative with a naphthyl derivative through an amide bond. This could potentially be achieved through a variety of methods, including peptide coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The pyrrolo[2,3-b]pyridine group and the naphthyl group are both aromatic and planar, which could lead to interesting electronic and photophysical properties .Scientific Research Applications
Antimicrobial Activity
Compounds with a pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, have shown various biological activities, including antimicrobial activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may also have potential antimicrobial applications.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also demonstrated anti-inflammatory activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of inflammatory conditions.
Antiviral Activity
The pyrrolopyrazine scaffold has shown antiviral activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antiviral applications.
Antifungal Activity
Pyrrolopyrazine derivatives have exhibited antifungal activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of fungal infections.
Antioxidant Activity
The pyrrolopyrazine scaffold has demonstrated antioxidant activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” may have potential antioxidant applications.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activity . Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in the treatment of tumors.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activity . This implies that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used as a kinase inhibitor.
Fibroblast Growth Factor Receptor Inhibition
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide” could potentially be used in cancer therapy by inhibiting FGFRs .
Mechanism of Action
Target of Action
The compound N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide has been found to target the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound acts as an inhibitor of FGFRs . It binds to these receptors, preventing their activation and subsequent downstream signaling . This inhibition disrupts the normal functioning of the FGFR signaling pathway, which can lead to a reduction in cell proliferation and migration, and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGFR signaling pathway . When FGFRs are inhibited, downstream signaling pathways such as RAS–MEK–ERK, PLCg, and PI3K–Akt are also affected . These pathways play crucial roles in cell proliferation, migration, and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells where FGFR signaling is often upregulated . In vitro studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis .
properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c25-21(19-10-3-7-16-6-1-2-9-18(16)19)23-13-5-14-24-15-11-17-8-4-12-22-20(17)24/h1-4,6-12,15H,5,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDCIBEVMSJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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